Diclofensine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Diclofensine hydrochloride primarily targets the dopamine transporter (DAT) , norepinephrine transporter (NET) , and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal transmission .
Mode of Action
This compound acts as a triple monoamine reuptake inhibitor . It inhibits the reuptake of dopamine, norepinephrine, and serotonin by blocking their respective transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their action and enhancing neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoaminergic system , which includes the dopaminergic, noradrenergic, and serotonergic pathways . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound enhances the signaling in these pathways . The downstream effects include increased neurotransmission, which can lead to various physiological effects such as mood elevation, increased alertness, and decreased appetite .
Pharmacokinetics
As a rule, the bioavailability of a drug can be influenced by factors such as its formulation, route of administration, and the patient’s physiological condition
Result of Action
The molecular effect of this compound is the inhibition of monoamine transporters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . On a cellular level, this results in enhanced neurotransmission in the dopaminergic, noradrenergic, and serotonergic pathways . The overall effect of this compound is stimulatory, and it has potential applications as an antidepressant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug . For instance, exposure to certain environmental chemicals can alter the metabolism of drugs, potentially affecting their efficacy and safety . .
Biochemical Analysis
Biochemical Properties
Diclofensine hydrochloride acts as a triple monoamine reuptake inhibitor, primarily inhibiting the reuptake of dopamine and norepinephrine . It has affinities (K i) of 16.8 nM, 15.7 nM, and 51 nM for dopamine, norepinephrine, and serotonin transporters (DAT, NET, and SERT), respectively . This means that this compound interacts with these enzymes, proteins, and other biomolecules, inhibiting their function and altering the biochemical reactions within the cell .
Cellular Effects
The primary cellular effect of this compound is the inhibition of monoamine reuptake, which can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of monoamine reuptake . This involves binding interactions with the dopamine, norepinephrine, and serotonin transporters, leading to enzyme inhibition
Preparation Methods
The synthesis of Ro 8-4650 hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Ro 8-4650 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.
Reduction: This reaction can be used to modify specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted isoquinoline derivatives .
Scientific Research Applications
Ro 8-4650 hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in studies investigating monoamine reuptake inhibitors.
Biology: Researchers use it to study the effects of monoamine reuptake inhibition on neuronal function and behavior.
Medicine: It has been explored as a potential antidepressant due to its ability to modulate neurotransmitter levels.
Industry: The compound’s properties make it useful in the development of new pharmaceuticals targeting monoamine reuptake
Comparison with Similar Compounds
Ro 8-4650 hydrochloride is similar to other monoamine reuptake inhibitors, such as nomifensine and amitriptyline. it differs in its potency and selectivity for different monoamine transporters. For example, Ro 8-4650 hydrochloride has higher potency for dopamine reuptake inhibition compared to nomifensine . This unique profile makes it a valuable tool for studying the role of monoamine reuptake in various physiological and pathological processes.
Similar Compounds
- Nomifensine
- Amitriptyline
- Imipramine
- Desipramine
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHOXCSPLOXNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67165-56-4 (Parent) | |
Record name | Diclofensine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301000351 | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34041-84-4, 79234-32-5 | |
Record name | Diclofensine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclofensine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOFENSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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